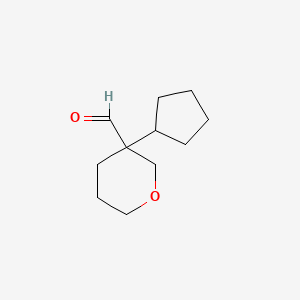
3-Cyclopentyloxane-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopentyloxane-3-carbaldehyde is an organic compound with the molecular formula C11H18O2 It is characterized by a cyclopentane ring fused to an oxane ring with an aldehyde functional group attached at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyloxane-3-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopentanone with ethylene glycol in the presence of an acid catalyst can yield the desired oxane ring structure. Subsequent oxidation of the resulting intermediate with reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can introduce the aldehyde functional group at the desired position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as distillation and recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopentyloxane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Grignard reagents (RMgX) in anhydrous ether.
Major Products Formed
Oxidation: 3-Cyclopentyloxane-3-carboxylic acid.
Reduction: 3-Cyclopentyloxane-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Cyclopentyloxane-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Cyclopentyloxane-3-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming intermediates that can further react to yield various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanone: A precursor in the synthesis of 3-Cyclopentyloxane-3-carbaldehyde.
Cyclopentanol: The reduced form of cyclopentanone.
Cyclopentane-1,3-dione: Another cyclic compound with similar reactivity.
Propriétés
Formule moléculaire |
C11H18O2 |
|---|---|
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
3-cyclopentyloxane-3-carbaldehyde |
InChI |
InChI=1S/C11H18O2/c12-8-11(6-3-7-13-9-11)10-4-1-2-5-10/h8,10H,1-7,9H2 |
Clé InChI |
KJKAECLHFMXXAG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2(CCCOC2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



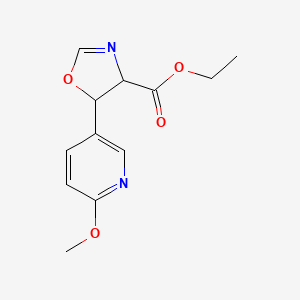
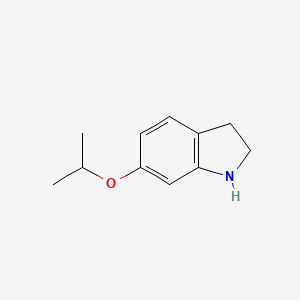
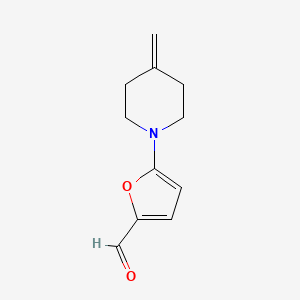
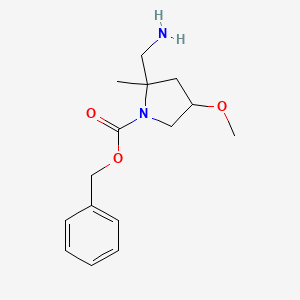
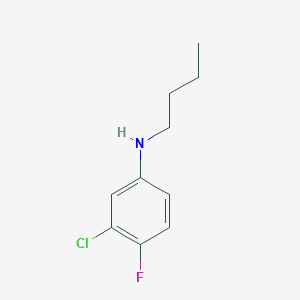
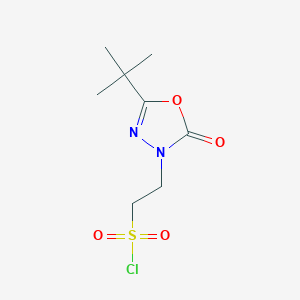

![N-[(2-aminocyclopentyl)methyl]methanesulfonamide](/img/structure/B13241275.png)
![(Butan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13241282.png)
![[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13241283.png)
![5-(Azetidin-3-yl)-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B13241289.png)
![2-[2-(Bromodifluoromethyl)-7-methyl-1H-indol-3-yl]ethan-1-amine](/img/structure/B13241292.png)
![Tert-butyl[(3-chloro-4-fluorophenyl)methyl]amine](/img/structure/B13241303.png)
